Methyl 2-methyl-3-mercaptopropionate
Description
Overview of β-Mercaptocarboxylic Acid Esters in Synthetic Chemistry
β-Mercaptocarboxylic acid esters are a class of bifunctional organic compounds characterized by a sulfur atom at the β-position relative to the carbonyl group of the ester. This structural arrangement allows for a variety of chemical transformations, making them versatile intermediates in synthetic chemistry. The thiol group can undergo reactions typical of mercaptans, such as oxidation to form disulfides, and addition reactions, while the ester group can be hydrolyzed or undergo transesterification.
In synthetic chemistry, these esters are particularly valuable. For instance, they are utilized in the synthesis of various heterocyclic compounds and as chain transfer agents in polymerization processes. The addition of hydrogen sulfide (B99878) to α,β-unsaturated carboxylic acid esters is a common method for their production. google.com These compounds are considered useful as synthetic raw materials for various industrial applications, including the production of medicines and agrochemicals. google.com A study on the biodegradation of mercaptocarboxylic acids and their esters found them to be readily or significantly biodegradable, which is a relevant consideration for their environmental impact. nih.gov
Historical Perspectives on the Research and Development of Methyl 2-methyl-3-mercaptopropionate
The broader class of polythioesters (PTEs), for which this compound is a monomer, was first chemically synthesized approximately 70 years ago. nih.govmdpi.com However, these early efforts did not lead to industrial-scale production due to high costs, low yields, and the use of toxic substances in their synthesis. nih.govmdpi.com
Specific research focusing on This compound is more recent and is closely tied to advancements in biotechnology and polymer science. A significant development has been the biosynthesis of its corresponding polymer, poly(3-mercapto-2-methylpropionate) [P(3M2MP)]. A 2022 study detailed the successful biosynthesis of this novel, α-methylated polythioester using an engineered Escherichia coli. nih.govnih.gov This research marked a notable advancement, as P(3M2MP) was the fourth polythioester of biological origin to be described and the very first to be α-methylated. nih.govnih.gov This biosynthetic approach offers a more sustainable alternative to traditional chemical synthesis. nih.gov
Current Research Landscape and Future Trajectories for the Compound
The current research landscape for this compound is largely centered on its use as a monomer for the creation of advanced polymers with unique properties. The polymer derived from it, P(3M2MP), has been shown to be a high-molecular-weight, amorphous material with significant elastomeric properties. nih.govnih.gov
Detailed Research Findings:
A key study on the biosynthesis of P(3M2MP) and its copolymers with 3-hydroxybutyrate (B1226725) (3HB) has provided substantial insights. The homopolymer, P(3M2MP), exhibits remarkable rubber-like elasticity, with an elongation at break reaching up to 2600%. nih.govnih.gov The introduction of the α-methyl group in the monomer unit is believed to contribute to these distinct properties, potentially through the hindrance of polymer chain packing. nih.gov
The thermal properties of these polymers are also a subject of investigation. It is suggested that the higher thioester linkage content in such copolymers may lead to enhanced thermal stability. nih.gov The table below summarizes the results of the biosynthesis of P(3HB-co-3M2MP) copolymers with varying concentrations of the 3-mercapto-2-methylpropionic acid precursor.
| Precursor Concentration (g/L) | Polymer Content (wt%) | 3M2MP Content (mol%) |
| 0.25 | 68.0 | 5.5 |
| 0.5 | 67.5 | 10.1 |
| 1.0 | 68.2 | 25.3 |
| 1.5 | 68.5 | 53.9 |
| 2.0 | 72.1 | 54.8 |
| 2.5 | 77.2 | 10.7 |
| Data sourced from a 2022 study on the biosynthesis of P(3M2MP) and its copolymers. nih.gov |
Future Trajectories:
The future for this compound and its derived polymers appears promising, particularly in the field of materials science. The unique elastomeric and potentially thermostable properties of P(3M2MP) make it a candidate for the development of novel bioplastics and flexible materials. nih.gov The ability to produce this polymer through biosynthesis opens up possibilities for more sustainable and environmentally friendly alternatives to conventional plastics. nih.gov
Future research is expected to focus on:
Optimizing the biosynthetic pathways to increase yields and control polymer properties.
Further characterizing the thermal and mechanical properties of P(3M2MP) and its copolymers.
Exploring applications for these novel elastomeric polythioesters in areas such as medical devices, flexible packaging, and other advanced material applications. smithers.comsmithers.com
The development of such bio-based and biodegradable materials aligns with the growing demand for sustainable technologies to address the environmental concerns associated with plastic waste. nih.govdeloitte.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSVQMKXJZTWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863325 | |
| Record name | Methyl 2-methyl-3-sulfanylpropanoate | |
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Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4131-76-4 | |
| Record name | Propanoic acid, 3-mercapto-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4131-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-methyl-3-mercaptopropionate | |
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| Record name | Methyl 2-methyl-3-sulfanylpropanoate | |
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| Record name | Methyl 2-methyl-3-mercaptopropionate | |
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| Record name | METHYL 2-METHYL-3-MERCAPTOPROPIONATE | |
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Synthetic Methodologies for Methyl 2 Methyl 3 Mercaptopropionate
Classical and Established Synthesis Routes
The traditional synthesis of Methyl 2-methyl-3-mercaptopropionate has been approached through several key chemical transformations. These methods, while foundational, often involve multiple steps and specific precursor synthesis.
Esterification Approaches for Compound Formation
A primary and straightforward route to this compound is the esterification of its corresponding carboxylic acid, 2-methyl-3-mercaptopropionic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol (B129727).
One documented synthesis of the precursor, (2S)-2-methyl-3-sulfanylpropanoic acid, involves the hydrolysis of Ethanethioic acid, S-[(2S)-2-methyl-3-oxo-3-(2-oxo-3-oxazolidinyl)propyl] ester. In this procedure, the starting ester is refluxed with a 2N hydrochloric acid solution for several hours. Following the reaction, the mixture is cooled and the product is extracted using an organic solvent like ethyl acetate (B1210297). After drying and concentration, the desired 2-methyl-3-mercaptopropionic acid can be purified by column chromatography. chemicalbook.com
Once the 2-methyl-3-mercaptopropionic acid is obtained, it can be converted to its methyl ester via several standard esterification methods. commonorganicchemistry.com These include:
Fischer Esterification: This common method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.
Alkylation with Iodomethane (B122720): The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which is then reacted with iodomethane (methyl iodide) to yield the methyl ester. commonorganicchemistry.com
Thionyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride. The resulting acyl chloride is then reacted with methanol to form the final ester. commonorganicchemistry.com
Diazomethane-based Methods: Reagents like trimethylsilyldiazomethane (B103560) can react rapidly with carboxylic acids to produce methyl esters under mild conditions. commonorganicchemistry.com
The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the final product.
Thiolation Reactions of α,β-Unsaturated Carbonyl Precursors
An alternative and more direct approach to synthesizing mercaptopropionate esters involves the addition of a sulfur nucleophile across the carbon-carbon double bond of an α,β-unsaturated carbonyl compound. For this compound, the logical precursor is methyl methacrylate (B99206). The reaction involves the addition of hydrogen sulfide (B99878) (H₂S) to methyl methacrylate.
This type of reaction, known as a thiol-ene reaction, is often catalyzed by a base. The base facilitates the deprotonation of hydrogen sulfide to form the hydrosulfide (B80085) anion (HS⁻), which then acts as the nucleophile attacking the β-carbon of the methyl methacrylate. Subsequent protonation yields the desired product.
While specific literature for the thiolation of methyl methacrylate to this compound is less common than for its unmethylated counterpart (methyl acrylate), the underlying principles are the same. Studies on the addition of H₂S to methyl acrylate (B77674) have shown that solid basic catalysts, such as cation-exchanged zeolites and magnesium oxide, are effective. researchgate.net The reaction is typically carried out under pressure in a batch or continuous flow reactor. researchgate.net The selectivity of the reaction towards the desired mercapto ester versus the formation of the thioether byproduct (dimethyl 3,3'-thiodipropionate) is a key consideration in catalyst and process design. google.com
Advanced and Industrial Scale Synthesis Processes
For large-scale production, efficiency, catalyst reusability, and process control are paramount. Advanced synthesis processes often focus on continuous operation and optimized catalytic systems.
Single-Step Gas-Liquid Reactive Absorption Methodologies
The reaction between a gaseous reactant like hydrogen sulfide and a liquid reactant like methyl methacrylate is well-suited for gas-liquid reactive absorption systems. In such a setup, the liquid phase containing the ester and a catalyst flows counter-currently to a stream of hydrogen sulfide gas in a packed column or a bubble column reactor. This continuous process allows for efficient mass transfer between the gas and liquid phases, leading to higher reaction rates and better control over reaction conditions.
While specific industrial examples for this compound are not widely published, the principles are demonstrated in related processes. For instance, reactive distillation is an advanced method that combines reaction and separation in a single unit. A patented method for producing methyl 3-mercaptopropionate (B1240610) utilizes a reactive distillation column where the esterification of 3-mercaptopropionic acid with methanol occurs. google.com The continuous removal of water from the reaction zone drives the equilibrium towards the product, resulting in high conversion and purity. google.com This type of integrated process could theoretically be applied to the esterification of 2-methyl-3-mercaptopropionic acid on an industrial scale.
Catalyst Selection and Optimization in Large-Scale Production
The choice of catalyst is critical for the economic viability of any large-scale synthesis. For the thiolation of methyl methacrylate, research has focused on developing robust and selective catalysts. Solid basic catalysts are preferred for industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse.
Studies on the addition of H₂S to methyl acrylate have investigated a range of solid bases, including:
Cation-exchanged zeolites: These materials offer a high surface area and tunable basicity. researchgate.net
Magnesium oxide (MgO): A readily available and effective basic catalyst. researchgate.net
Mixed metal oxides: For example, magnesium-aluminum mixed oxides have shown high activity. researchgate.net
The optimization of these catalysts involves tuning their acid-base properties to maximize the rate of the desired reaction while minimizing the formation of byproducts. The prerequisite for the reaction is the dissociation of H₂S into HS⁻ and H⁺ species over weak acid/strong basic Lewis pair sites on the catalyst surface. researchgate.net For large-scale production, the catalyst must also exhibit high stability and a long operational lifetime to minimize costs associated with catalyst replacement and regeneration.
Process Design and Engineering Considerations for Efficient Synthesis
The industrial-scale synthesis of methyl 3-mercaptopropionate, a related compound, has seen significant advancements through innovative process design, which can be extrapolated to the synthesis of its 2-methyl derivative. A notable development is the use of reactive distillation technology. This method integrates the chemical reaction and product separation into a single unit, offering considerable advantages in terms of efficiency and cost-effectiveness.
Key process parameters for this reactive distillation method have been optimized to maximize yield and purity. These include:
| Parameter | Optimized Range |
| Pre-reaction Temperature | 40-65 °C |
| Pre-reaction Pressure | 0.01-0.1 MPa |
| Reactive Distillation Temperature | 70-100 °C |
| Column Top Pressure | 0.1-0.5 MPa |
| Reflux Ratio | 3:1 to 7:1 |
| Molar Ratio (Methanol:Acid) | 0.1:1 to 1:1 in the reactive section |
| Water-carrying Agent | 1-8 times the total molar amount of methanol |
This data is compiled from patent CN113336683A. google.com
The choice of catalyst is also crucial for the efficiency of the process. Solid acid catalysts, such as macroporous sulfonic acid resins, are favored due to their recyclability and reduced corrosion issues compared to traditional liquid acids like concentrated sulfuric acid.
Stereoselective Synthesis of Chiral this compound
The presence of a chiral center at the C2 position of this compound introduces the possibility of stereoisomers, which can have distinct biological activities. The synthesis of enantiomerically pure forms of this compound is therefore of significant interest.
Development of Asymmetric Synthetic Pathways
A promising strategy for the asymmetric synthesis of chiral this compound involves the use of a chiral pool approach. This method utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry. A key chiral precursor for this purpose is methyl (R)-3-hydroxy-2-methylpropionate. scientificlabs.co.uk This compound is commercially available and serves as a bifunctional building block for the synthesis of a variety of optically active molecules. scientificlabs.co.uk
The conversion of the hydroxyl group in methyl (R)-3-hydroxy-2-methylpropionate to a thiol group with inversion of configuration would yield the desired (S)-Methyl 2-methyl-3-mercaptopropionate. A general and mild method for such a stereoselective conversion of primary and secondary alcohols to their corresponding thiols and thiol esters has been reported. google.com This process involves the activation of the alcohol with a triphenylphosphine-diisopropyl azodicarboxylate adduct, followed by displacement with a thiolacid anion. This S_N2 reaction proceeds with a high degree of stereoselectivity, resulting in an inversion of the stereocenter. google.com
Another approach for the direct conversion of alcohols to thiols involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). rsc.org This one-pot reaction can afford the corresponding thiols from alcohols, although it may also lead to dehydration byproducts depending on the substrate. rsc.orgresearchgate.net
Enantioselective Approaches for Optically Active Derivatives
While the chiral pool approach is a robust method, research into catalytic enantioselective methods that can generate chiral molecules from achiral starting materials is an active area of organic synthesis. For the synthesis of chiral 2-methyl-3-mercaptopropionic acid and its derivatives, enzymatic and catalytic asymmetric approaches hold significant potential.
Enzymatic catalysis, for instance, offers high stereoselectivity under mild reaction conditions. While specific enzymatic routes to chiral this compound are not yet widely reported, the biosynthesis of poly(3-mercapto-2-methylpropionate) from racemic 3-mercapto-2-methylpropionic acid by engineered Escherichia coli suggests that enzymatic systems can process this type of substrate. nih.gov Further research could lead to the development of isolated enzyme systems for the enantioselective synthesis of the monomeric ester.
Catalytic asymmetric synthesis, using chiral metal complexes or organocatalysts, is another powerful tool for creating stereogenic centers. While direct catalytic asymmetric thiolations of α,β-unsaturated esters to produce this specific compound are still under development, the broader field of asymmetric catalysis offers many potential strategies that could be adapted for this purpose.
Chemical Reactivity and Transformation Studies of Methyl 2 Methyl 3 Mercaptopropionate
Oxidation Reactions of the Thiol Moiety
The sulfur atom in Methyl 2-methyl-3-mercaptopropionate is susceptible to oxidation, a characteristic reaction of thiols. This transformation can lead to various oxidized sulfur species, primarily sulfoxides and sulfones, depending on the oxidant and reaction conditions.
Formation of Sulfoxides and Sulfones
The oxidation of thiols and sulfides is a fundamental transformation in organic synthesis. While direct studies on this compound are limited, the reactivity can be inferred from studies on analogous sulfur-containing compounds. Generally, the oxidation of a thiol first yields a disulfide, which can be further oxidized. Alternatively, S-alkylation followed by oxidation provides a route to sulfoxides and sulfones.
A common and environmentally conscious method for the selective oxidation of sulfides to sulfoxides involves using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov This system has been shown to be highly efficient for a variety of sulfides, providing excellent yields. nih.gov For instance, methyl phenyl sulfide (B99878) is oxidized to methyl phenyl sulfoxide (B87167) in high yield using this method. nih.gov Crucially, under these conditions, the sulfoxide does not undergo further oxidation to the corresponding sulfone. nih.gov
To achieve the sulfone, stronger oxidizing conditions or different catalytic systems are typically required. Various reagents, such as those based on permanganate (B83412) or urea-hydrogen peroxide adducts, are known to oxidize sulfides directly to sulfones. organic-chemistry.org For example, a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for the complete oxidation of sulfides to sulfones, bypassing the sulfoxide intermediate. organic-chemistry.org Biocatalytic methods using fungal strains like Aspergillus ochraceus have also been shown to oxidize alkyl aryl sulfides to their corresponding sulfones. orientjchem.org
The selective synthesis of either the sulfoxide or the sulfone from a starting sulfide often depends on controlling the stoichiometry of the oxidant and the reaction temperature.
Table 1: General Conditions for Sulfide Oxidation
Click to view table
| Starting Material Type | Oxidizing Agent | Product | Solvent | Typical Yield | Reference |
| Alkyl/Aryl Sulfide | 30% H₂O₂ | Sulfoxide | Glacial Acetic Acid | 90-99% | nih.gov |
| Alkyl/Aryl Sulfide | Urea-H₂O₂ / Phthalic Anhydride | Sulfone | Ethyl Acetate | Good to Excellent | organic-chemistry.org |
| Alkyl Aryl Sulfides | Aspergillus ochraceus | Sulfone | Phosphate Buffer | High | orientjchem.org |
Mechanistic Investigations of Oxidation Pathways
The mechanism of thiol oxidation is highly dependent on the oxidant employed. For reactions involving hydrogen peroxide in acidic media, as studied with the related 3-mercaptopropionic acid, the mechanism involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the peroxide bond. researchgate.net The rate of this reaction is influenced by the pH, suggesting that the speciation of the thiol (thiol vs. thiolate) is a key factor. researchgate.net
In atmospheric or radical-initiated oxidations, the mechanism often involves the abstraction of the hydrogen atom from the thiol (-SH) group. Theoretical studies on 3-methyl-2-butene-1-thiol, a structurally related compound, indicate that reaction with hydroxyl radicals proceeds primarily through H-atom abstraction from the sulfur, leading to a thiyl radical (RS•). nih.gov This radical can then undergo further reactions, such as dimerization to form a disulfide (RS-SR). researchgate.net The electrochemical oxidation of 3-mercaptopropionic acid also proceeds through the formation of a thiyl radical, which then dimerizes. researchgate.net
Reactions Involving the Ester Functional Group
The ester group of this compound provides another site for chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
Ester hydrolysis, the conversion of an ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. google.com Base-catalyzed hydrolysis (saponification) is an irreversible process that yields a carboxylate salt. In a study involving biocatalytic oxidation of methyl 3-(phenylthio)propionate, a close analog, hydrolysis of the ester functionality was observed as a competing reaction. orientjchem.org
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by acid or base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. To drive the reaction to completion, the incoming alcohol is often used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon toward attack by the new alcohol. masterorganicchemistry.com
Table 2: General Conditions for Ester Transformations
Click to view table
| Reaction | Catalyst | Nucleophile/Reagent | Key Feature | Reference |
| Hydrolysis | Acid (e.g., H₂SO₄) | Water | Reversible; requires excess water | google.com |
| Saponification | Base (e.g., NaOH) | Water | Irreversible; forms carboxylate salt | |
| Transesterification | Base (e.g., NaOR') | Alcohol (R'OH) | Nucleophilic acyl substitution | masterorganicchemistry.com |
| Transesterification | Acid (e.g., H₂SO₄) | Alcohol (R'OH) | Protonation activates carbonyl | masterorganicchemistry.com |
Reduction Chemistry of the Ester Moiety
The ester functional group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon, ultimately replacing the methoxy (B1213986) group and reducing the carbonyl to a hydroxyl group. Due to the high reactivity of agents like LiAlH₄, this reduction is generally not compatible with the acidic proton of the thiol group. Therefore, protection of the thiol group would likely be necessary before carrying out the reduction of the ester moiety to afford 2-methyl-3-mercaptopropan-1-ol.
Nucleophilic Reactions Mediated by the Sulfur Atom
The thiol group of this compound is nucleophilic, particularly in its deprotonated thiolate form. This nucleophilicity allows it to participate in a variety of carbon-sulfur bond-forming reactions.
One of the most significant reactions involving thiol nucleophiles is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgbyjus.com In this reaction, the thiolate anion adds to the β-carbon of an activated alkene. libretexts.org This reaction is highly efficient for creating new carbon-sulfur bonds under mild conditions and is a cornerstone of "click chemistry". vt.educymitquimica.com The thiol-Michael addition is widely used in polymer science and for the synthesis of complex organic molecules. vt.edu For example, multifunctional mercaptoesters are used as hardeners for epoxy resins, where the reaction proceeds via the nucleophilic attack of the thiolate anion on the epoxy ring, a process analogous to the Michael addition. nih.gov Given this established reactivity, this compound is expected to readily react as a Michael donor with various Michael acceptors like acrylates, enones, and maleimides.
Additions to Electrophilic Species
The sulfur atom in this compound, with its lone pairs of electrons, readily engages in nucleophilic addition reactions with various electrophiles. A prominent example of this reactivity is the conjugate or Michael addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the thiol adds across the carbon-carbon double bond of a Michael acceptor. masterorganicchemistry.com
The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.govresearchgate.net This thiolate then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.com The presence of the 2-methyl group may sterically hinder the approach to the sulfur atom, potentially slowing the reaction rate compared to less substituted thiols.
Table 1: Illustrative Michael Addition Reactions This table presents hypothetical examples of Michael addition reactions involving this compound to demonstrate the expected product structures.
| Michael Acceptor | Base Catalyst | Solvent | Product |
| Methyl acrylate (B77674) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Methyl 3-((3-methoxy-2-methyl-3-oxopropyl)thio)propanoate |
| Acrylonitrile | Sodium Methoxide (NaOMe) | Methanol (B129727) (MeOH) | Methyl 3-((2-cyanoethyl)thio)-2-methylpropanoate |
| 2-Cyclohexen-1-one | 1,8-Diazabicycloundec-7-ene (DBU) | Dichloromethane (DCM) | Methyl 2-methyl-3-((3-oxocyclohexyl)thio)propanoate |
This is an interactive table. Click on the headers to sort.
Substitution Reactions Involving the Thiol Group
The thiol group of this compound is readily alkylated in the presence of a base and an alkyl halide. jmaterenvironsci.com This S-alkylation reaction is a common method for the synthesis of thioethers. jmaterenvironsci.com The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as the nucleophile.
The choice of base and solvent is critical for the success of these reactions. Common bases include alkali metal hydroxides, carbonates, or alkoxides, while solvents can range from polar aprotic (like DMF) to alcohols or even water, depending on the specific substrates. jmaterenvironsci.com
Table 2: Representative Thiol Substitution Reactions This table illustrates potential substitution reactions at the thiol group of this compound.
| Electrophile (Alkylating Agent) | Base | Solvent | Product (Thioether) |
| Benzyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Methyl 3-(benzylthio)-2-methylpropanoate |
| Iodoethane | Sodium Hydroxide (NaOH) | Ethanol/Water | Methyl 3-(ethylthio)-2-methylpropanoate |
| Methyl 4-toluenesulfonate | Triethylamine (Et₃N) | Dichloromethane (DCM) | Methyl 2-methyl-3-(methylthio)propanoate |
This is an interactive table. Click on the headers to sort.
Cyclization and Rearrangement Studies
While specific studies on the cyclization and rearrangement of this compound are not extensively documented, its bifunctional nature suggests potential for such transformations. Intramolecular cyclization could theoretically be induced under appropriate conditions. For instance, treatment of the corresponding carboxylic acid (3-mercapto-2-methylpropanoic acid) with a dehydrating agent could potentially lead to the formation of a cyclic thioanhydride.
Furthermore, derivatives of this compound could undergo rearrangements. For example, an S-allylated derivative could be a candidate for a evitachem.comcas.org-sigmatropic rearrangement if an adjacent activating group were present, although such reactivity remains speculative without direct experimental evidence.
Mechanistic Investigations of Key Transformations
The mechanism of the most characteristic reaction of this compound, the thiol-Michael addition, has been a subject of extensive study for thiols in general. researchgate.netresearchgate.netrsc.org Two primary mechanisms are often considered: a base-catalyzed pathway and a nucleophile-initiated pathway. rsc.org
Base-Catalyzed Mechanism: An external base deprotonates the thiol (R-SH) to form a thiolate (R-S⁻). This highly reactive thiolate then performs a nucleophilic attack on the β-carbon of the Michael acceptor. A subsequent proton transfer step, often involving the conjugate acid of the base, neutralizes the resulting enolate intermediate to yield the final product. nih.gov
Nucleophile-Initiated Mechanism: In some cases, particularly with stronger nucleophilic initiators like phosphines or certain amines, the catalyst first attacks the Michael acceptor to form a zwitterionic intermediate. This intermediate then facilitates a proton transfer from the thiol, generating a thiolate anion in situ, which then proceeds to add to another molecule of the Michael acceptor. rsc.org
Synthesis and Characterization of Methyl 2 Methyl 3 Mercaptopropionate Derivatives
Functionalization at the Thiol Group
The thiol (-SH) group is a key center for the functionalization of Methyl 2-methyl-3-mercaptopropionate. Its nucleophilicity and susceptibility to oxidation are the primary drivers for the synthesis of various derivatives. This reactivity allows for the formation of stable carbon-sulfur bonds, leading to thioethers, or sulfur-sulfur bonds, resulting in disulfides. These transformations are fundamental in synthesizing new molecules and materials with specific chemical and physical properties.
Thioether Synthesis and Applications
The synthesis of thioethers from this compound is a common functionalization strategy. Thioethers, also known as sulfides, are integral components in many pharmaceutical and materials science applications. acsgcipr.org The conversion of the thiol group to a thioether can be achieved through several established synthetic methods.
One of the most widely used methods is the nucleophilic substitution (Sₙ2) reaction. In this process, the thiol is first deprotonated with a base to form a more nucleophilic thiolate anion. This thiolate then reacts with an alkyl halide (e.g., alkyl chloride or bromide) to displace the halide and form the thioether. acsgcipr.org Another significant route to thioethers is through the Michael addition reaction, where the thiol adds across an activated alkene, such as an α,β-unsaturated carbonyl compound. acsgcipr.org Radical-mediated thiol-ene reactions also provide an efficient pathway for thioether formation, often initiated by light or a radical initiator. acsgcipr.org
These synthetic strategies allow for the introduction of a wide variety of substituents at the sulfur atom, thereby tuning the properties of the resulting molecule. The applications of these thioether derivatives are diverse, often serving as key intermediates in organic synthesis or as components in the development of advanced materials. acsgcipr.orgresearchgate.net
Table 1: Representative Thioether Synthesis Reactions
| Reactant | Reaction Type | Conditions | Product Class |
|---|---|---|---|
| Alkyl Halide (R-X) | Sₙ2 Reaction | Base (e.g., NaH, K₂CO₃) | Alkyl Thioether |
| Activated Alkene | Michael Addition | Base or Catalyst | Functionalized Thioether |
| Alkene | Thiol-ene Reaction | UV Light, Photoinitiator | Alkyl Thioether |
Disulfide Formation and Related Chemistry
The thiol group of this compound can be readily oxidized to form a disulfide derivative. This reaction involves the coupling of two thiol molecules to create a disulfide bond (-S-S-). The formation of disulfide bonds is a critical process in biochemistry, particularly in protein folding and structure, and is also leveraged in materials science to create dynamic and responsive materials. google.comnih.gov
Oxidation can be achieved using a variety of mild oxidizing agents, including oxygen from the air (autoxidation), hydrogen peroxide, or iodine. The reaction is reversible; the disulfide bond can be cleaved back to two individual thiol groups by treatment with a reducing agent. nih.gov Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govnih.gov
This reversible thiol-disulfide interchange is the basis for the development of self-healing polymers and hydrogels. nih.gov When a material containing disulfide bonds is damaged, the bonds can reform under appropriate conditions, restoring the material's integrity. The equilibrium between thiols and disulfides can be influenced by changes in the redox environment or pH, making these derivatives useful as components in stimulus-responsive systems. nih.gov
Table 2: Conditions for Thiol-Disulfide Interconversion
| Process | Reagent(s) | Conditions | Result |
|---|---|---|---|
| Oxidation | Air, O₂, H₂O₂, I₂ | Mild, often basic pH | Thiol to Disulfide |
| Reduction | DTT, TCEP | Aqueous buffer | Disulfide to Thiol |
| Exchange | Thiol/Disulfide mixture | pH dependent | Scrambling of Disulfide Bonds |
Modification of the Ester Moiety
The methyl ester group (-COOCH₃) in this compound provides a second site for chemical modification, distinct from the thiol group. Reactions at the ester functionality typically involve nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. This allows for the synthesis of a variety of other esters and amides, expanding the range of accessible derivatives.
Alcoholysis and Amidation Reactions
Alcoholysis, or transesterification, is the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to produce a new ester. organic-chemistry.orgmeddiscoveries.org This process is often an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. meddiscoveries.org This method allows for the incorporation of different alkyl or functionalized groups into the ester position, which can significantly alter the physical properties, such as boiling point and solubility, of the molecule.
Amidation involves the reaction of the methyl ester with an amine (primary or secondary) to form an amide. This reaction is generally less reversible than alcoholysis and can often be performed by heating the ester with the desired amine. The resulting amides are typically more stable and have different chemical properties compared to the parent ester, including the ability to participate in hydrogen bonding.
Table 3: Ester Modification Reactions
| Reaction | Nucleophile | Conditions | Product |
|---|---|---|---|
| Alcoholysis | Alcohol (R'-OH) | Acid or Base Catalyst, Heat | New Ester (R-COOR') |
| Amidation | Amine (R'-NH₂) | Heat | Amide (R-CONHR') |
| Amidation | Amine (R'₂NH) | Heat | Amide (R-CONR'₂) |
Introduction of New Functional Groups via Ester Reactions
Beyond alcoholysis and amidation, the ester moiety can be used as a synthetic handle to introduce other functional groups. A key transformation is the reduction of the ester to a primary alcohol. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this conversion. The resulting 2-methyl-3-mercaptopropan-1-ol is a bifunctional molecule containing both a primary alcohol and a thiol, which can be used in subsequent synthetic steps, for example, in the synthesis of polyesters or polyurethanes.
Synthesis of Polymeric and Oligomeric Derivatives
This compound and its structural analogs are valuable monomers and agents in polymer synthesis. The thiol group's reactivity is central to its utility in forming polymeric chains and networks.
A prominent application is in thiol-ene "click" chemistry. westmont.edu This reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond (an 'ene'). The reaction is highly efficient, proceeds rapidly under mild conditions (often with UV initiation), and exhibits high selectivity, making it a powerful tool for polymer synthesis and modification. westmont.eduacs.org By reacting multifunctional thiols with multifunctional enes, highly cross-linked polymer networks can be formed. For instance, related mercaptopropionate esters like trimethylolpropane (B17298) tris(3-mercaptopropionate) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) are widely used as cross-linkers in the production of coatings, adhesives, and optical materials. nih.govwestmont.eduacs.org
Table 4: Polymerization Systems Involving Mercaptopropionate Derivatives
| Polymerization Method | Role of Mercaptopropionate | Co-Reactant(s) | Initiator/Conditions | Resulting Polymer Type |
|---|---|---|---|---|
| Thiol-ene Polymerization | Monomer/Cross-linker | Alkenes (e.g., Allyl ether) | Photoinitiator, UV light | Cross-linked Network westmont.edu |
| Free Radical Polymerization | Chain Transfer Agent | Vinyl Monomers (e.g., MMA) | AIBN, BPO | Linear Polymer with controlled MW researchgate.net |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Precursor to RAFT agent | Methacrylate (B99206) derivatives | Thermal | Controlled/Living Polymer researchgate.net |
Incorporation into Polymer Backbones
The integration of this compound into polymer backbones has been notably achieved through biosynthetic routes, leading to the creation of novel polythioesters (PTEs) with unique properties. A significant development in this area is the biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)] and its copolymers with 3-hydroxybutyrate (B1226725) (3HB). nih.govmdpi.comnih.gov These bioplastics are gaining attention as they are biodegradable and can be produced from renewable resources. nih.gov
The synthesis is typically carried out using engineered Escherichia coli strains. nih.govnih.gov For instance, recombinant E. coli LSBJ containing specific plasmids can produce P(3M2MP) homopolymers and P(3HB-co-3M2MP) copolymers when cultured with appropriate precursors. nih.govnih.gov The biosynthesis of the P(3M2MP) homopolymer is achieved by providing the engineered E. coli with 3-mercapto-2-methylpropionic acid as a precursor. nih.gov The resulting P(3M2MP) is a high molecular weight, amorphous polymer exhibiting remarkable rubber-like elasticity, with an elongation at break reaching up to 2600%. nih.govmdpi.com
Copolymerization of 3-mercapto-2-methylpropionate with 3-hydroxybutyrate allows for the tuning of the material's properties. nih.govmdpi.comnih.gov The composition of the P(3HB-co-3M2MP) copolymers can be controlled by adjusting the concentration of the 3-mercapto-2-methylpropionic acid precursor in the culture medium. nih.gov As the fraction of the 3M2MP monomer unit in the copolymer increases, several key properties of the resulting polymer are altered. nih.govmdpi.com Generally, an increase in the 3M2MP content leads to a decrease in the molecular weight, crystallinity, and glass transition temperature of the copolymer. nih.govmdpi.com This results in polymers that are softer and more flexible, with a higher elongation at break. nih.govmdpi.com
The chemical structure and sequence distribution of these copolymers are typically characterized using nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, 1H-1H correlation spectroscopy (COSY), and 1H-13C heteronuclear single quantum coherence (HSQC). nih.gov The thermal and mechanical properties are investigated using techniques such as differential scanning calorimetry (DSC) and tensile tests. nih.gov The introduction of the α-methylated thioester monomer expands the range of properties attainable for biosynthesized polythioesters. nih.govmdpi.com
| 3M2MP content (mol%) | Number-average molecular weight (Mn) (kDa) | Polydispersity index (Mw/Mn) | Glass transition temperature (Tg) (°C) | Tensile strength (MPa) | Elongation at break (%) |
|---|---|---|---|---|---|
| 5.5 | 580 | 2.1 | -0.4 | 18 | 80 |
| 10.7 | 430 | 1.9 | -3.6 | 12 | 350 |
| 23.5 | 350 | 1.8 | -11.5 | 6 | 1200 |
| 53.9 | 280 | 1.7 | -28.4 | 2 | 2500 |
| 54.8 | 190 | 1.6 | -29.1 | 1 | 1500 |
| 100 | 250 | 1.6 | -35.0 | 1 | 2600 |
Preparation of Oligomeric Thiol-Ester Structures
The synthesis of oligomeric structures from this compound and related mercaptopropionates can be achieved through various synthetic strategies, with thiol-ene "click" chemistry being a particularly prominent and versatile method. rsc.orgresearchgate.net This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene), and it can be initiated either by radical mechanisms (e.g., using photoinitiators and UV light) or by base/nucleophile catalysis (Michael addition). rsc.orgwikipedia.org These reactions are known for their high efficiency, high yields, and mild reaction conditions. rsc.orgresearchgate.net
One approach to forming oligomeric thiol-ester structures is the photochemical thiol-ene reaction. researchgate.net This method can be used to synthesize highly functional polyols by reacting commercially available multifunctional mercaptopropionates, such as trimethylolpropane tris(3-mercaptopropionate), with compounds containing C=C bonds and hydroxyl groups, like allyl alcohol. researchgate.net The reaction is typically carried out under UV irradiation in the presence of a photoinitiator, such as 2-hydroxy-2-methylpropiophenone, and can lead to quantitative yields in a relatively short time. researchgate.net The resulting structures are essentially oligomers with a core derived from the multifunctional thiol and arms extended by the ene-containing reactant.
The synthesis of these oligomeric structures can be tailored to achieve specific properties and functionalities. For instance, the reaction of trimethylolpropane tris(3-mercaptopropionate) with allyl alcohol produces a trifunctional polyol. researchgate.net The progress of the reaction can be monitored by standard analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the characteristic -SH and C=C bond absorbances indicates the formation of the thiol-ene product. researchgate.net
While the direct synthesis of well-defined, step-wise grown oligomers from this compound is less commonly reported, the principles of thiol-ene and thiol-Michael additions provide a clear pathway for their creation. By controlling the stoichiometry of the thiol and ene reactants, it is possible to favor the formation of discrete oligomers over long polymer chains. For example, reacting a di-ene with an excess of a monothiol would cap the ene functionalities, while reacting a dithiol with an excess of a mono-ene would result in a dithiol oligomer.
| Thiol Component | Ene Component | Reaction Conditions | Resulting Oligomeric Structure | Reference |
|---|---|---|---|---|
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | UV irradiation, 1-3 hours, with 1 wt% 2-hydroxy-2-methylpropiophenone | Trifunctional polyol | researchgate.net |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Allyl alcohol | UV irradiation, 1-3 hours, with 1 wt% 2-hydroxy-2-methylpropiophenone | Tetrafunctional polyol | researchgate.net |
| Dipentaerythritol hexakis(3-mercaptopropionate) | Glycerol-1-allyl ether | UV irradiation, 1-3 hours, with 1 wt% 2-hydroxy-2-methylpropiophenone | Hexafunctional polyol with additional hydroxyl groups | researchgate.net |
Applications in Advanced Organic Synthesis and Industrial Chemistry
Role as a Precursor in Complex Molecule Synthesis
The unique bifunctional nature of mercaptopropionate esters, possessing both an ester and a thiol group, makes them valuable starting materials for the construction of more complex molecular architectures.
Intermediacy in Vitamin A Synthesis
While direct evidence for the use of Methyl 2-methyl-3-mercaptopropionate in Vitamin A synthesis is not prominent in available literature, the broader strategies for synthesizing Vitamin A often involve the assembly of the carbon skeleton through various coupling reactions. Key industrial syntheses of Vitamin A, such as those developed by BASF, Hoffmann-La Roche, and Rhône-Poulenc, rely on the sequential addition of carbon units to a β-ionone starting material. durham.ac.uk These syntheses employ a variety of intermediates and reactions, including Grignard reactions, Reformatsky reactions, and sulfone chemistry. durham.ac.uk The potential for a molecule like a mercaptopropionate ester to be involved would lie in its ability to be transformed into a key building block for these established routes, though specific examples are not readily found.
Building Block for Specialty Chemicals Production
Methyl 3-mercaptopropionate (B1240610) is recognized as an important raw material in the synthesis of various fine and specialty chemicals. google.com Its utility stems from the reactivity of the thiol group, which can readily participate in reactions such as Michael additions and nucleophilic substitutions. This allows for the introduction of the sulfur-containing moiety into a larger molecule, which can be a key structural feature of the final specialty chemical product.
Utilization in the Synthesis of Functionalized Molecules
The reactivity of the thiol group is central to the application of mercaptopropionate esters in creating a diverse range of functionalized molecules with applications in agriculture and medicine.
Precursors for Agrochemicals
Mercaptans and their derivatives are foundational in the synthesis of certain agrochemicals. For instance, compounds like sodium methyl mercaptide, ethyl mercaptan, and tert-butyl mercaptan are used globally to produce intermediates for insecticides such as terbufos (B1683085) and phorate. arkema.comnih.gov While a direct link to this compound is not specified, the underlying chemistry involves the use of organosulfur compounds as key building blocks. Methyl 3-mercaptopropionate is also noted for its role in producing agrochemical intermediates. cpchem.com
Components in Pharmaceutical Intermediates
The synthesis of pharmaceutical compounds often requires the use of specialized building blocks. Methyl 3-mercaptopropionate serves as a raw material for synthesizing a side chain of the cholesterol-lowering drug, simvastatin. google.comchemicalbook.com This highlights the importance of mercaptopropionate esters in constructing complex, biologically active molecules. The synthesis of various pharmaceutical intermediates can leverage the reactivity of mercaptans for the introduction of sulfur-containing fragments into the target drug molecule. thegoodscentscompany.com
Application in Polymer Chemistry and Material Science
In the field of polymer chemistry, Methyl 3-mercaptopropionate is utilized as a chain transfer agent in polymerization processes. This function is crucial for controlling the molecular weight of polymers. The thiol group can participate in radical-mediated reactions, effectively terminating a growing polymer chain and initiating a new one. This control over polymer chain length is essential for tailoring the physical properties of the final material.
Furthermore, the thiol group's ability to undergo "click" reactions, such as thiol-ene reactions, makes Methyl 3-mercaptopropionate a valuable component in the synthesis of functional materials and polymers. chemicalbook.com These reactions are highly efficient and can be conducted under mild conditions, allowing for the precise modification of polymer structures and the creation of materials with tailored properties.
Contribution to Flavor Chemistry Research
Sulfur-containing compounds are known to have a significant impact on the flavor and aroma of foods, often possessing very low odor thresholds. While the specific flavor profile of this compound is not widely documented, its chemical structure suggests a potential role in the complex chemistry of food flavors, particularly in thermally processed foods.
Role in Maillard Reaction Pathways in Food Systems
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, responsible for the development of color and flavor. ulprospector.comsigmaaldrich.com Sulfur-containing compounds can actively participate in or inhibit these reactions, leading to a variety of outcomes.
Research on the inhibitory effects of various sulfhydryl compounds on Maillard browning has included 3-mercaptopropionic acid methyl ester (Methyl 3-mercaptopropionate). In a model system of fructose (B13574) and glutamic acid, this compound demonstrated an ability to inhibit the formation of browning and the concentration of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in the Maillard reaction. This suggests that this compound could act as a modulator of the Maillard reaction, potentially influencing the final flavor and color of processed foods by trapping reactive carbonyl intermediates. The Maillard reaction is a non-enzymatic browning reaction that typically occurs at temperatures between 140 to 165 °C (280 to 330 °F). ulprospector.com
Impact on Sensory Attributes and Flavor Profiles
The sensory attributes of sulfur-containing compounds are diverse and potent. While some contribute desirable "meaty" or "roasted" notes, others can produce off-odors. The specific odor and flavor profile of this compound is not well-documented in publicly available flavor and fragrance compendiums. ncsu.edu
However, the organoleptic properties of a structurally similar compound, Methyl 3-(methylthio)propionate, are described as having notes of garlic, onion, vegetable, sulfurous, and tomato. This provides an indication of the types of flavor characteristics that can be expected from sulfur-containing esters. The presence of the thiol group in this compound would likely contribute to a distinct sulfury and potentially meaty or savory aroma profile, though further sensory analysis is required for a definitive characterization.
Advanced Analytical Methodologies for Methyl 2 Methyl 3 Mercaptopropionate
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is indispensable for confirming the molecular structure of an isolated compound. NMR and IR spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present, respectively.
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. st-andrews.ac.uk
¹H NMR: A proton NMR spectrum for Methyl 2-methyl-3-mercaptopropionate would provide key information. The spectrum is expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃), the methine proton (-CH-), the methylene (B1212753) protons adjacent to the sulfur (-CH₂S-), the methyl protons on the main chain (-CH(CH₃)-), and the thiol proton (-SH). The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum complements the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. For this compound, one would expect to see signals for the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), the methine carbon, the methylene carbon, and the methyl carbon. The chemical shifts are highly indicative of the carbon's hybridization and bonding environment. For instance, the carbonyl carbon would appear far downfield (e.g., ~170-175 ppm). st-andrews.ac.uk
Table 3: Predicted NMR Spectral Features for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 3.7 | Singlet | -OCH₃ |
| ¹H | ~ 2.6-2.9 | Multiplet | -CH(CH₃)- |
| ¹H | ~ 2.5-2.8 | Multiplet | -CH₂-SH |
| ¹H | ~ 1.3-1.6 | Triplet | -SH |
| ¹H | ~ 1.2 | Doublet | -CH(CH₃)- |
| ¹³C | ~ 173-175 | N/A | C=O |
| ¹³C | ~ 52 | N/A | -OCH₃ |
| ¹³C | ~ 40-45 | N/A | -CH(CH₃)- |
| ¹³C | ~ 30-35 | N/A | -CH₂-SH |
| ¹³C | ~ 15-20 | N/A | -CH(CH₃)- |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to stretch or bend. docbrown.info
For this compound, the IR spectrum would be expected to show several key absorption bands. Data from the isomer Methyl 2-mercaptopropionate shows characteristic peaks that can be used as a reference. nist.gov
Table 4: Key IR Absorption Bands for Thiol Esters
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 2950-3000 | C-H Stretch | Alkyl groups (CH₃, CH₂, CH) docbrown.info |
| ~ 2550-2600 | S-H Stretch | Thiol (-SH) |
| ~ 1735-1750 | C=O Stretch | Ester (strong intensity) docbrown.info |
| ~ 1170-1250 | C-O Stretch | Ester docbrown.info |
Advanced Hyphenated Techniques for Complex Matrix Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing target compounds in complex matrices like food, environmental, or biological samples. ijpsjournal.commdpi.com This approach enhances sensitivity, selectivity, and provides comprehensive data in a single run. researchgate.net
For a compound like this compound, techniques such as GC-MS are the most common starting point. nih.gov However, for even more challenging analyses, more advanced methods can be employed. Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers vastly superior separation power, which is useful for resolving trace components in highly complex volatile mixtures, such as food aromas or petroleum products. researchgate.net
For non-volatile or thermally unstable samples, the coupling of liquid chromatography with mass spectrometry (LC-MS), or tandem mass spectrometry (LC-MS/MS), is the gold standard. nih.gov LC-MS/MS, particularly using multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying trace levels of a specific compound by monitoring a specific fragmentation transition of the parent ion. shimadzu.comchromatographyonline.com Other hyphenated methods such as LC-NMR and GC-IR exist, providing direct structural information on the separated peaks, though they are less common in routine analysis. researchgate.netnih.gov The choice of technique depends on the analytical challenge, the required sensitivity, and the complexity of the sample matrix. ijpsjournal.com
Environmental Fate and Transport Studies of Methyl 2 Methyl 3 Mercaptopropionate
Environmental Distribution and Mobility
The distribution of a chemical in the environment is largely governed by its affinity for different environmental compartments: soil, water, and air. This is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
A critical parameter for assessing a chemical's mobility in soil is the soil adsorption coefficient (Kd), which measures the ratio of the chemical's concentration in the soil to its concentration in the soil water at equilibrium. A high Kd value indicates strong binding to soil particles and low mobility, whereas a low Kd value suggests weak binding and higher mobility.
No experimentally determined Kd values for Methyl 2-methyl-3-mercaptopropionate are available. However, predictive models provide insights using the related compound, Methyl 3-mercaptopropionate (B1240610) (CAS 2935-90-2). The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for MMP is between 10.65 and 20.3 L/kg. thegoodscentscompany.com The Koc is a measure of a chemical's tendency to bind to the organic carbon fraction of soil and is related to the soil-specific Kd by the equation:
Kd = Koc × foc
where foc is the fraction of organic carbon in the soil.
Using the Koc of the analog MMP, we can estimate potential Kd values for this compound in various soil types. The presence of an additional methyl group in the target compound may slightly increase its hydrophobicity, potentially leading to a marginally higher Koc and Kd than its linear isomer.
Interactive Table: Estimated Soil Adsorption Coefficient (Kd) for a Compound with a Koc of 20 L/kg
(Note: This table is illustrative, based on an analog compound.)
| Soil Type | Typical Organic Carbon Fraction (f | Estimated K |
| Sandy Soil | 0.005 | 0.1 |
| Loam | 0.02 | 0.4 |
| Clay Loam | 0.04 | 0.8 |
| Peat Soil | 0.30 | 6.0 |
Leaching is the process by which soluble chemicals are transported through the soil profile with percolating water. Chemicals with low soil adsorption (low Kd and Koc) and high water solubility are more prone to leaching, which can lead to the contamination of groundwater.
Based on the low estimated Koc value for the analog Methyl 3-mercaptopropionate, it is anticipated that this compound would exhibit a high potential for mobility in soil. thegoodscentscompany.com Its low affinity for sorption suggests that it will not be strongly retained in the upper soil layers and can be transported downwards with soil water. regulations.gov Therefore, in both agricultural and natural systems, particularly in soils with low organic matter content and high rainfall or irrigation, there is a potential for this compound to leach into deeper soil horizons and potentially reach groundwater resources.
Degradation Pathways in Environmental Compartments
The persistence of a chemical in the environment is determined by its susceptibility to degradation through biological and non-biological processes.
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a primary mechanism for the removal of many organic chemicals from the environment.
While specific studies on this compound are not available, research on related sulfur-containing compounds provides a strong indication of its likely fate.
Analog Compound Biodegradability : Predictive models for Methyl 3-mercaptopropionate indicate a high probability of both aerobic and anaerobic biodegradation. thegoodscentscompany.com The ultimate biodegradation model predicts degradation over a period of weeks, while the primary degradation model suggests a faster process occurring over days. thegoodscentscompany.com
Marine Environment Degradation : In anoxic marine sediments, the related compound 3-S-methylmercaptopropionate (MMPA) is an intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a major natural sulfur compound. rug.nl MMPA is demethylated to 3-mercaptopropionate by various anaerobic bacteria. rug.nl Key microorganisms in this process include sulfate-reducing bacteria like Desulfobacterium species and methanogenic archaea such as Methanosarcina species. rug.nlnih.govnih.gov Aerobic marine bacteria have also been shown to demethylate DMSP and MMPA to 3-mercaptopropionate. nih.gov
Given these pathways for structurally similar molecules, it is highly probable that this compound is also susceptible to microbial degradation. The ester and thiol functional groups are common targets for microbial enzymes.
Table: Microorganisms Involved in the Degradation of Related Sulfur Compounds
| Microorganism Group | Example Genus | Degradation Process | Environment | Reference |
| Sulfate-Reducing Bacteria | Desulfobacterium | Demethylation of MMPA | Anoxic Marine Sediment | rug.nlnih.gov |
| Methanogenic Archaea | Methanosarcina | Demethylation of MMPA | Anoxic Marine Sediment | nih.gov |
| Aerobic Marine Bacteria | Strain BIS-6 | Demethylation of DMSP/MMPA | Marine Environment | nih.gov |
Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis : This process involves the reaction of a chemical with water. Ester functional groups, such as the one in this compound, are susceptible to hydrolysis, which breaks the ester bond to form an alcohol (methanol) and a carboxylic acid (2-methyl-3-mercaptopropionic acid). The rate of hydrolysis is often dependent on pH. For the analog Methyl 3-mercaptopropionate, hydrolysis is catalyzed by bases, with an estimated half-life of about 74 days at pH 8. thegoodscentscompany.com Studies on other ester-containing compounds, such as the fungicide kresoxim-methyl, also show significantly faster degradation in alkaline (pH 9) solutions compared to neutral or acidic conditions. nih.gov
Photolysis : This is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Photolysis can occur directly when the chemical itself absorbs light energy, or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. While direct photolysis data for this compound is unavailable, atmospheric oxidation models for its analog, MMP, estimate a very short atmospheric half-life of about 3 hours due to reaction with hydroxyl radicals. thegoodscentscompany.com In aquatic systems, photolysis can be influenced by substances present in the water, such as humic acids, which can accelerate degradation. nih.govresearchgate.net
Methodological Approaches in Environmental Fate Assessment
The assessment of a chemical's environmental fate relies on a combination of laboratory experiments, field studies, and predictive modeling. epa.gov
Laboratory Studies : Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to ensure data comparability.
Sorption : Batch equilibrium studies (e.g., OECD 106) are conducted to measure the adsorption and desorption of the chemical in various soil types, allowing for the calculation of Kd and Koc values. epa.gov
Biodegradation : A suite of tests (e.g., OECD 301 series) is used to determine a chemical's readiness to biodegrade under aerobic conditions. ukm.my Anaerobic biodegradability can also be assessed.
Hydrolysis and Photolysis : Controlled laboratory experiments are performed to measure the rate of hydrolysis at different pH values (e.g., OECD 111) and the rate of photolysis in water under simulated sunlight (e.g., OECD 316). nih.gov
Field and Lysimeter Studies : These studies are designed to measure the dissipation and movement of a chemical under more realistic environmental conditions, integrating the effects of climate, soil properties, and microbial activity.
Modeling : When experimental data is scarce, as is the case for this compound, Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models like the EPI (Estimation Programs Interface) Suite are employed. thegoodscentscompany.comecetoc.org These models use the chemical's structure to predict its physicochemical properties and environmental fate parameters, providing a preliminary assessment of its potential behavior and persistence. ecetoc.org
Quantitative Experimental Designs
Quantitative experimental designs are fundamental to determining the environmental persistence and mobility of this compound. These studies typically involve laboratory-based experiments that measure the rates of key environmental processes such as hydrolysis, photolysis, biodegradation, and soil sorption.
Due to a lack of specific experimental data for this compound, estimations based on Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Program Interface) Suite™, are often employed. episuite.devepa.gov These models predict the environmental fate properties of a chemical based on its structural characteristics.
Photolysis: Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis is dependent on the light absorption properties of the molecule. Studies on other mercaptans have shown that photocatalytic degradation can occur in the presence of semiconductor oxides like TiO2 and ZnO. researchgate.net
Biodegradation: Biodegradation is the breakdown of organic matter by microorganisms. It is a crucial process for the removal of many organic pollutants from the environment. The rate of biodegradation can vary significantly depending on environmental conditions and the microbial communities present. nih.gov Studies on related mercaptans, such as tertiary butyl mercaptan and ethyl mercaptan, have demonstrated that biodegradation follows first-order kinetics in water and soil. omicsonline.orgnih.gov For instance, the first-order degradation rate constant for tertiary butyl mercaptan in water was found to range from 0.002 to 0.005 hr⁻¹. omicsonline.org
Soil Sorption: The tendency of a chemical to adsorb to soil particles is quantified by the soil sorption coefficient (Koc). chemsafetypro.com This parameter is crucial for predicting the mobility of a chemical in the subsurface environment. chemsafetypro.com A high Koc value indicates that the chemical is likely to be immobile and remain in the soil, while a low value suggests it is more likely to leach into groundwater. chemsafetypro.com The Koc of mercaptans can be influenced by soil properties such as organic carbon content and clay content. researchgate.net
The following table presents estimated environmental fate and transport parameters for this compound and related compounds, derived from experimental data on similar compounds and QSAR predictions.
Table 1: Estimated and Experimental Environmental Fate Parameters
| Parameter | This compound (Estimated) | Tertiary Butyl Mercaptan (Experimental) | Ethyl Mercaptan (Experimental) | Data Source |
|---|---|---|---|---|
| Biodegradation Rate Constant (k) | Data not available | 0.002 - 0.005 hr⁻¹ (in water) | 0.175 - 0.522 h⁻¹ (in activated sludge) | omicsonline.orgnih.gov |
| Soil Sorption Coefficient (Log Koc) | 1.4 - 2.0 (Estimated) | 2.1 - 2.8 (in various soils) | Data not available | episuite.devconicet.gov.ar |
| Hydrolysis Half-life | pH dependent, estimated to be slow at neutral pH | Not a significant process | Not a significant process | episuite.dev |
| Atmospheric Photolysis Half-life | Data not available | Data not available | Data not available | |
Note: Estimated values for this compound are based on QSAR models and data from structurally similar compounds. Experimental values for related compounds are provided for context.
Qualitative Contextualization through Stakeholder Engagement
The environmental risk assessment of chemicals like this compound is not solely a technical exercise; it also involves social and political dimensions. Qualitative contextualization through stakeholder engagement is crucial for ensuring that risk assessments are transparent, objective, and effectively communicated. researchgate.net Stakeholders can include government agencies, industry representatives, non-governmental organizations (NGOs), academic researchers, and the public. alliedacademies.orgsetac.org
The engagement of stakeholders should occur throughout the risk assessment process, from the initial planning and problem formulation to the final risk communication. researchgate.net This involvement helps to ensure that the assessment is relevant to the concerns of those who may be affected by the chemical. researchgate.net
Key aspects of stakeholder engagement in the context of this compound's environmental fate could include:
Identifying Concerns: Stakeholders can provide valuable input on potential exposure pathways and ecological receptors that may not be immediately apparent to risk assessors. alliedacademies.org
Incorporating Local Knowledge: Local communities may have knowledge about the specific environmental conditions and land uses in areas where the chemical might be released. alliedacademies.org
Building Trust: Open and transparent communication with stakeholders can help to build trust in the risk assessment process and its outcomes. acs.org
Improving Decision-Making: By incorporating a wider range of perspectives, stakeholder engagement can lead to more robust and socially acceptable risk management decisions. theaspd.com
Frameworks for stakeholder engagement in chemical risk governance, such as those developed for regulations like REACH in Europe and the Toxic Substances Control Act (TSCA) in the United States, provide structured approaches for involving diverse stakeholders. omicsonline.org These frameworks often include mechanisms for public comment, workshops, and advisory committees. omicsonline.orgresearchgate.netepa.gov
Integrated Mixed-Methods Research Frameworks
To gain a comprehensive understanding of the environmental fate and transport of this compound and its potential impacts, an integrated mixed-methods research framework is beneficial. This approach combines quantitative experimental data with qualitative insights from stakeholder engagement. 3ieimpact.orgnih.govresearchgate.net
A mixed-methods framework allows researchers to triangulate findings from different data sources, providing a more robust and nuanced understanding of the issue. researchgate.net For example, quantitative data on the biodegradation rate of this compound can be contextualized with qualitative information from local communities about the types of microbial populations present in their environment.
An integrated framework for studying this compound could involve the following steps:
Quantitative Data Collection: Conduct laboratory and field studies to determine the key environmental fate parameters of this compound, as outlined in section 7.3.1.
Qualitative Data Collection: Engage with a diverse range of stakeholders through interviews, focus groups, and workshops to gather their perspectives, concerns, and knowledge related to the chemical. acs.org
Data Integration: Analyze the quantitative and qualitative data in a way that allows for comparison and synthesis. This could involve using qualitative findings to explain unexpected quantitative results or using quantitative data to validate stakeholder concerns. 3ieimpact.orgresearchgate.net
Iterative Feedback: Share the integrated findings with stakeholders to get their feedback and refine the risk assessment. This iterative process helps to ensure that the final assessment is both scientifically sound and socially relevant.
By employing an integrated mixed-methods research framework, a more complete and actionable understanding of the environmental fate and transport of this compound can be achieved, leading to more effective and sustainable environmental management strategies. researchgate.nettandfonline.com
Biological Research Applications Non Human Focus
Investigation of Enzyme Interactions and Biochemical Pathway Modulation
The unique structural features of Methyl 2-methyl-3-mercaptopropionate, specifically its thiol group and ester linkage, suggest potential interactions with biological macromolecules. Research in this area aims to elucidate how this compound might modulate the activity of specific enzymes and influence broader metabolic networks in non-human biological systems.
Modulation of Enzyme Activity (e.g., Xanthine (B1682287) Oxidase Interaction)
Xanthine oxidase is a critical enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Due to its role in conditions such as hyperuricemia, it is a frequent target for inhibitory compounds. nih.govmdpi.com While numerous compounds, including various flavonoids and phenolic compounds, have been studied for their inhibitory effects on xanthine oxidase, there is a notable absence of direct scientific studies investigating the specific interaction between this compound and this enzyme. mdpi.comacs.orgfrontiersin.org
General studies on mercaptans, a class of compounds to which this compound belongs, indicate that they can participate in various enzymatic reactions, primarily through the reactivity of the thiol group. nih.gov However, without specific research, any potential modulation of xanthine oxidase activity by this compound remains speculative. The scientific literature to date has not provided evidence of such an interaction.
Influence on Metabolic Processes in Model Organisms
The introduction of exogenous compounds can significantly influence the metabolic pathways of model organisms. Research in this area seeks to understand how these substances are processed and what downstream effects they may have.
While direct studies on the metabolic influence of this compound are limited, research into its constituent acid, 3-mercapto-2-methylpropionic acid, provides some insight into its potential metabolic fate in microorganisms. A notable study demonstrated the biosynthesis of a novel polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], by an engineered strain of Escherichia coli. nih.gov In this research, 3-mercapto-2-methylpropionic acid served as a precursor, indicating that this microorganism possesses or can be engineered to have metabolic pathways capable of utilizing this thio-acid. nih.gov
The engineered E. coli successfully incorporated 3-mercapto-2-methylpropionate units to form a homopolymer and copolymers with 3-hydroxybutyrate (B1226725). nih.gov This demonstrates that, at least in a modified bacterial system, the core structure of this compound (once de-esterified to its acid form) can be integrated into cellular biosynthetic pathways.
Table 1: Biosynthesis of Poly(3-mercapto-2-methylpropionate) in Engineered E. coli
| Parameter | Value |
|---|---|
| Precursor Compound | 3-mercapto-2-methylpropionic acid |
| Model Organism | Engineered Escherichia coli LSBJ |
| Biosynthesized Polymer | Poly(3-mercapto-2-methylpropionate) [P(3M2MP)] |
| Polymer Type | Polythioester (PTE) |
| Notable Property | Rubber-like elasticity with up to 2600% elongation at break |
This table summarizes the key findings from the biosynthesis of a novel polythioester using a precursor structurally related to this compound. Data sourced from a 2022 study on new alpha-methylated bio-polythioesters. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are foundational to understanding the intrinsic properties of a molecule, governed by the solutions to the Schrödinger equation. researchgate.net These calculations provide a detailed picture of the electron distribution and the resulting molecular geometry and energy.
While specific ab initio studies on the conformational potential energy surface of methyl 2-methyl-3-mercaptopropionate are not prominently available in the reviewed literature, a detailed conformational analysis has been performed on the structurally analogous compound, (R)- and (S)-2-methyl-3-mercaptopropanamide, at the Hartree-Fock (HF/3-21G) level of theory. researchgate.netnih.gov This molecule shares the same core structure, with an amide group replacing the methyl ester group. The study provides valuable insights into how the stereocenter and adjacent functional groups dictate conformational preferences.
The study on the amide analog systematically explored the potential energy surface by rotating the key dihedral angles. For the (S)-2-methyl-3-mercaptopropanamide enantiomer, several stable conformations were identified. The relative stability of these conformers is determined by a complex interplay of steric hindrance and intramolecular interactions, such as dipole-dipole repulsion. researchgate.net The introduction of the methyl group at the alpha-carbon was found to significantly alter the potential energy surface compared to the unsubstituted mercaptopropanamide. researchgate.net
The table below, adapted from the findings for (S)-2-methyl-3-mercaptopropanamide, illustrates the relative energies of different conformations. A similar conformational landscape, influenced by the steric bulk of the methyl group adjacent to the carbonyl, would be expected for this compound.
| Conformer ID | Key Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) | Stability Ranking |
|---|---|---|---|
| I | (g+, a) | 0.00 | Most Stable |
| II | (a, g+) | 3.05 | Stable |
| III | (g-, a) | 12.68 | Less Stable |
| IV | (a, g-) | 15.48 | Least Stable |
Data adapted from an ab initio study on (S)-2-methyl-3-mercaptopropanamide, a close structural analog of this compound. researchgate.netnih.gov The dihedral angles represent rotations around the Cα-Cβ and Cβ-S bonds.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
A detailed FMO analysis specific to this compound has not been identified in the surveyed scientific literature. Such an analysis would typically involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. For this compound, one would anticipate the HOMO to have significant contributions from the lone pairs of the sulfur atom, making it a primary site for nucleophilic attack. The LUMO would likely be centered around the carbonyl group (C=O), specifically on the antibonding π* orbital, indicating this area as the primary site for electrophilic attack.
Reaction Mechanism Prediction and Validation
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. mdpi.com
Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the transition state structure. mdpi.com Locating the transition state geometry and calculating its energy relative to the reactants (the activation energy) is a primary goal of reaction modeling.
Specific applications of Transition State Theory to reactions involving this compound are not available in the reviewed literature. A computational study of a potential reaction, such as its oxidation or its participation in a thiol-ene reaction, would first involve locating the relevant transition state structure(s) using quantum chemical methods. The calculated activation energy could then be used within the TST framework to estimate reaction rates under various conditions.
Modeling provides a comprehensive view of a reaction by calculating the kinetic (rate-determining) and thermodynamic (energy-releasing or -consuming) aspects of all plausible pathways. This involves computing the Gibbs free energy for all reactants, intermediates, transition states, and products.
Detailed kinetic and thermodynamic modeling studies for reactions of this compound were not found in the public research domain. Such a study would allow for the prediction of product distributions and reaction feasibility. For example, in a reaction with multiple possible outcomes, the pathway with the lowest-energy transition state would be identified as the kinetically favored pathway, while the pathway leading to the lowest-energy product would be the thermodynamically favored one.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. Unlike quantum chemical calculations that often focus on isolated molecules (gas phase), MD simulations are well-suited to studying molecules in a condensed phase (liquid or solution), revealing information about solvation, aggregation, and interactions with surfaces or macromolecules.
A search of the scientific literature did not yield specific molecular dynamics simulation studies focused on this compound. An MD study could, for example, be used to investigate how molecules of this compound interact with each other in a liquid state, determining properties like density and diffusion coefficients. It could also be used to model the interaction of this molecule with a solvent or its adsorption onto a surface, which is relevant for applications where it might be used as a modifying agent.
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of methyl 2-methyl-3-mercaptopropionate and related mercaptoesters traditionally relies on methods that can be improved in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on the development of sophisticated catalytic systems to address these challenges. Catalysis is crucial for enabling more efficient, selective, and sustainable chemical transformations, which are vital for both industrial applications and fundamental research. mdpi.com
Current synthetic routes to similar compounds, such as methyl 3-mercaptopropionate (B1240610), involve the reaction of an acrylate (B77674) with hydrogen sulfide (B99878), often in the presence of a basic catalyst like ammonium (B1175870) hydroxide. Another approach involves the esterification of 3-mercaptopropionic acid with methanol (B129727) using a strong acid catalyst. google.com While effective, these methods can present issues regarding catalyst separation, waste generation, and reaction conditions.
Future research is anticipated to explore:
Heterogeneous Catalysts: The development of solid acid or base catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles. For instance, the use of solid acidic esterification catalysts like ZSM-5 molecular sieves or various resins has been proposed for the synthesis of methyl 3-mercaptopropionate. google.com
Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules like this compound.
Advanced Homogeneous Catalysis: Research into novel organometallic complexes could lead to catalysts that operate under milder conditions with higher turnover numbers and improved selectivity, minimizing byproduct formation. researchgate.net
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
| Heterogeneous Catalysts | Ease of separation, reusability, reduced waste. | Development of novel solid acid/base catalysts (e.g., zeolites, functionalized resins). |
| Biocatalysts | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering of enzymes (e.g., lipases, esterases) for esterification or transesterification. |
| Advanced Homogeneous Catalysts | High activity and selectivity, mild reaction conditions. | Design of novel organometallic complexes with tailored ligands for specific bond formations. |
Exploration of Undiscovered Synthetic Utility and Derivatization
The bifunctional nature of this compound, possessing both a reactive thiol group and an ester moiety, makes it a versatile building block for organic synthesis. Future research will undoubtedly uncover new synthetic applications and derivatization pathways.
The thiol group is particularly reactive and can undergo a variety of transformations, including:
Thiol-ene "Click" Chemistry: This highly efficient and atom-economical reaction can be used to conjugate this compound with a wide range of alkene-containing molecules to create novel materials and functional compounds.
Oxidation: The thiol group can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, each with distinct chemical properties and potential applications.
Nucleophilic Substitution: The thiolate anion is a potent nucleophile and can participate in the opening of epoxides and other strained rings, as well as in substitution reactions with alkyl halides.
The ester group can be readily transformed through hydrolysis, amidation, or transesterification to generate a diverse library of derivatives with tailored properties. The exploration of these derivatization reactions will expand the chemical space accessible from this starting material.
Advanced Applications in Functional Materials Design
A significant area of future research lies in the use of this compound and its derivatives as monomers for the synthesis of advanced functional materials. The thiol group is particularly valuable in polymer chemistry.
One promising direction is the development of novel polythioesters. A recent study detailed the biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)], a polymer derived from the corresponding acid of this compound. nih.gov This novel, α-methylated bio-polythioester was found to have a high molecular weight, an amorphous structure, and remarkable elastomeric properties, with an elongation at break reaching 2600%. nih.gov Copolymers of 3-mercapto-2-methylpropionic acid with 3-hydroxybutyrate (B1226725) were also synthesized, demonstrating that the incorporation of the 3M2MP unit resulted in softer, more flexible, and less crystalline materials. nih.gov These findings suggest that polymers derived from 2-methyl-3-mercaptopropionate could be valuable for creating new biodegradable and bio-based plastics with tunable properties. nih.gov
Future research in this area could focus on:
Controlled Polymerization Techniques: Utilizing methods like ring-opening polymerization of cyclic thioesters or polycondensation reactions to create well-defined polymers with controlled molecular weights and architectures.
Cross-linked Materials: Employing the thiol group for cross-linking polymer chains to create robust thermosets, hydrogels, and elastomers with applications in coatings, adhesives, and biomedical devices.
Surface Modification: Grafting this compound onto surfaces to impart specific functionalities, such as hydrophilicity, biocompatibility, or metal-binding capabilities.
| Material Type | Potential Properties | Potential Applications |
| Polythioesters | Elastomeric, biodegradable, tunable flexibility. nih.gov | Bioplastics, flexible films, soft robotics. |
| Cross-linked Networks | High strength, chemical resistance, tunable swelling. | Coatings, adhesives, drug delivery hydrogels. |
| Functionalized Surfaces | Altered wettability, biocompatibility, specific binding. | Medical implants, sensors, separation membranes. |
Integration with Green Chemistry Principles for Sustainable Production
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comnih.govmsu.edu The production of this compound and its derivatives presents numerous opportunities for the integration of these principles.
Key areas for future research include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. sigmaaldrich.com
Use of Renewable Feedstocks: Exploring bio-based routes to the precursors of this compound.
Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. sigmaaldrich.com
Design for Degradation: Developing derivatives and materials based on this compound that are designed to degrade into benign products at the end of their lifecycle. nih.gov
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com
By focusing on these principles, the production of this compound can become more sustainable and economically viable.
Interdisciplinary Research Opportunities in Chemical Biology and Environmental Science
The unique chemical properties of this compound open up possibilities for its use in interdisciplinary research fields.
In chemical biology , the thiol group can be used as a handle for bioconjugation, allowing for the attachment of the molecule to proteins, peptides, and other biomolecules. This could be valuable for:
Developing novel drug delivery systems.
Creating probes for studying biological processes.
Synthesizing enzyme inhibitors.
In environmental science , mercaptans are known to interact with heavy metals. Future research could explore the potential of this compound and its polymeric derivatives for:
Developing new materials for the remediation of heavy metal contamination in water and soil.
Creating sensors for the detection of heavy metal ions.
The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, and environmental scientists, leading to innovative solutions for pressing societal challenges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-methyl-3-mercaptopropionate, and how can researchers validate the product’s purity?
- Methodological Answer : The compound is synthesized via cyanethylation/nitrile alcoholysis, involving hydrogen sulfide, acrylonitrile, and methanol. Post-synthesis, purity validation requires gas chromatography (GC) with a threshold of >98.0% purity. Nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, focusing on characteristic peaks for the thiol (-SH) and ester groups. Cross-referencing with spectral databases (e.g., SDBS, PubChem) ensures accuracy .
Q. What analytical techniques are critical for characterizing this compound in academic research?
- Methodological Answer : Essential techniques include:
- GC : Quantifies purity and detects volatile byproducts.
- NMR (¹H and ¹³C) : Resolves structural features like the methyl branch and thiol moiety.
- Mass Spectrometry (MS) : Validates molecular weight (134.19 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹).
Researchers must report retention times, integration ratios, and spectral assignments with instrument parameters (e.g., NMR frequency, GC column type) .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Storage : Under inert gas (e.g., nitrogen) to prevent oxidation.
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential thiol reactivity.
- Disposal : Collaborate with certified waste management services to neutralize residues (e.g., oxidation to disulfides) and comply with EPA/DOT regulations.
Degradation products must be monitored via GC-MS during long-term storage .
Q. How should researchers design experiments to assess the compound’s solubility and solvent compatibility?
- Methodological Answer : Conduct systematic solubility tests in polar (water, methanol) and nonpolar solvents (hexane, toluene) at 20–25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. For compatibility, evaluate reactivity via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition using GC or HPLC. Avoid acetone due to potential nucleophilic substitution risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported purity values between GC and alternative methods (e.g., HPLC)?
- Methodological Answer : Discrepancies may arise from nonvolatile impurities undetected by GC. Use orthogonal methods:
- HPLC with UV detection : Identifies nonvolatile contaminants.
- Karl Fischer Titration : Quantifies water content.
- Elemental Analysis : Validates sulfur content (~23.9% theoretical).
Statistical tools (e.g., Bland-Altman plots) assess method agreement. Calibrate instruments with certified reference standards .
Q. What experimental strategies mitigate instability of this compound during long-term storage?
- Methodological Answer : Degradation via oxidation or hydrolysis can be minimized by:
- Additives : Incorporate radical scavengers (e.g., BHT) or desiccants.
- Packaging : Use amber glass vials with PTFE-lined caps under argon.
- Stability Studies : Conduct real-time (ambient) and accelerated (e.g., 40°C) testing. Monitor degradation products (e.g., disulfides) via LC-MS and adjust storage conditions iteratively .
Q. How can researchers optimize reaction conditions to improve yield in large-scale syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Temperature : 50–80°C for cyanethylation efficiency.
- Catalyst : Evaluate bases (e.g., triethylamine) for alcoholysis step.
- Molar Ratios : Optimize acrylonitrile:methanol ratio (1:1.2–1:1.5).
Use response surface methodology (RSM) to model interactions. Validate scalability in pilot reactors with in-line GC monitoring .
Q. What advanced spectroscopic techniques clarify ambiguous spectral assignments for this compound?
- Methodological Answer : For complex NMR signals (e.g., overlapping methyl peaks):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
